molecular formula C23H18Cl2N4OS B12010602 1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 618441-35-3

1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B12010602
CAS No.: 618441-35-3
M. Wt: 469.4 g/mol
InChI Key: PMEBCWNWQSTVKQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound with significant potential in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thiourea to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Flow microreactor systems can be employed for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl groups may interact with hydrophobic pockets in proteins, altering their function. The phenylamino moiety can form hydrogen bonds with amino acid residues, influencing protein conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to its combination of a triazole ring, chlorophenyl groups, and a phenylamino moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

618441-35-3

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C23H18Cl2N4OS/c24-17-8-6-16(7-9-17)21(30)15-31-23-28-27-22(14-26-19-4-2-1-3-5-19)29(23)20-12-10-18(25)11-13-20/h1-13,26H,14-15H2

InChI Key

PMEBCWNWQSTVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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